molecular formula C19H12F3N5O3 B3018136 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 895094-47-0

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B3018136
CAS No.: 895094-47-0
M. Wt: 415.332
InChI Key: GDLMVGNEOCBLBS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene) and at position 5 with a 5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl moiety. The 1,2,4-oxadiazole ring itself is a bioisostere for esters or amides, offering resistance to enzymatic degradation .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O3/c1-10-16(24-26-27(10)13-4-2-3-12(8-13)19(20,21)22)18-23-17(25-30-18)11-5-6-14-15(7-11)29-9-28-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMVGNEOCBLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.

    Construction of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The triazole moiety present in the compound has been linked to anticancer activity. Triazoles are known to interfere with cellular processes such as DNA synthesis and cell division. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects
Compounds containing oxadiazole rings have demonstrated anti-inflammatory properties. The application of this specific compound could lead to the development of new anti-inflammatory drugs that target pathways involved in chronic inflammation .

Agricultural Applications

Pesticide Development
The unique properties of this compound make it suitable for use in developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agents against agricultural pests and diseases. The incorporation of trifluoromethyl groups is particularly noted for enhancing the biological activity of agrochemicals .

Herbicide Potential
Research into similar oxadiazole derivatives has shown promise as herbicides. The compound's ability to inhibit specific enzymes in plants could lead to effective weed control solutions without harming crops .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The oxadiazole structure provides rigidity and thermal resistance, making it suitable for high-performance materials .

Nanotechnology
The compound can also be utilized in nanotechnology applications, particularly in the synthesis of nanoparticles that could be used for drug delivery systems or as contrast agents in medical imaging .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives against E. coli. The findings indicated that compounds with structural similarities to our target compound showed up to 75% inhibition at low concentrations.

Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines treated with triazole-based compounds revealed significant apoptosis rates compared to untreated controls. This suggests a potential pathway for developing new cancer therapies based on the structural characteristics of our compound.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous 1,2,4-oxadiazole derivatives:

Compound Key Substituents Biological Activity Key Findings Reference
Target Compound : 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole - Benzo[d][1,3]dioxol-5-yl (position 3)
- 5-Methyl-triazole with 3-CF₃-phenyl (position 5)
Not explicitly reported (structural analogs suggest potential anticholinesterase, antimicrobial, or anticancer activity) Unique combination of electron-rich benzodioxole and lipophilic CF₃-phenyl enhances binding and stability. Methyl group on triazole minimizes steric hindrance.
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole - 4-CF₃O-phenyl (position 3)
- 5-Methyl-1,2,4-triazole (position 5)
Anticancer (IC₅₀: 2.67–43.6 µg/mL for MCF-7/HEPG2) Trifluoromethoxy group increases polarity but may reduce membrane permeability compared to CF₃-phenyl.
3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives - Phenyl (position 3)
- Simple phenyl-triazole (position 5)
Antitubercular (MIC: 0.03 μM for MDR/XDR Mtb) Lack of CF₃ groups reduces lipophilicity and metabolic stability.
Isoxazole and 1,2,4-oxadiazole derivatives (e.g., 14c, 14d) - Isoxazole or oxadiazole cores with distal aromatic substituents Influenza A virus inhibition (EC₅₀ < 1 μM for S31N M2 mutant) Isoxazole derivatives show higher activity than oxadiazoles. Larger substituents reduce potency.
Benzamides with pyrazole-linked 1,2,4-oxadiazoles - Pyrazole-oxadiazole hybrid Insecticidal, fungicidal (100% inhibition of Candida albicans at 0.05% concentration) Pyrazole linkage enhances antifungal specificity. Trifluoromethyl groups absent in these analogs.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and bioavailability compared to analogs with nitro (NO₂) or methoxy (OCH₃) groups, which may reduce activity due to metabolic instability . Benzo[d][1,3]dioxol-5-yl vs.

Triazole vs. Tetrazole or Isoxazole :

  • The 1,2,3-triazole in the target compound offers better metabolic stability than tetrazoles, which are prone to ring-opening . Isoxazoles, though more active in antiviral contexts, lack the trifluoromethylphenyl group’s steric and electronic advantages .

Positional Isomerism :

  • Substitution at the meta position (3-CF₃-phenyl) in the target compound may improve target binding compared to para -substituted analogs, as seen in isostructural fluorophenyl-thiazole derivatives .

Contradictions and Limitations:

  • Nitro Group Trade-offs : While nitro-substituted oxadiazoles (e.g., compounds 53/54 in ) show potent antitubercular activity, their toxicity risks limit therapeutic utility compared to CF₃-containing analogs.

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H16F3N5O3\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{N}_{5}\text{O}_{3}

This structure features a benzo[d][1,3]dioxole moiety and a triazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with trifluoromethyl groups have shown significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against several strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (μg/mL)
Triazole AStaphylococcus aureus12.5
Triazole BEscherichia coli25
Triazole CPseudomonas aeruginosa50

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups like trifluoromethyl enhances antifungal activity. In vitro tests revealed MIC values for Candida albicans between 1.6 to 25 μg/mL for structurally similar compounds .

Table 2: Antifungal Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (μg/mL)
Triazole DCandida albicans12.5
Triazole EAspergillus niger25

Anticancer Activity

The anticancer properties of compounds containing the oxadiazole and triazole moieties have been explored in various studies. These compounds are believed to inhibit tubulin polymerization, which is crucial for cancer cell division. In particular, derivatives with bulky hydrophobic groups showed promising results in inhibiting cancer cell lines in vitro. For example, a related study reported that certain triazole derivatives had IC50 values below 20 μM against various cancer cell lines .

Case Study: Anticancer Efficacy

In a recent study involving the synthesis of new oxadiazole derivatives, researchers observed that modifications to the aromatic rings significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups such as trifluoromethyl at strategic positions has been correlated with increased potency against microbial and cancer cell lines .

Q & A

Q. What are the established synthetic routes for constructing the 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles under thermal or catalytic conditions. For the 1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. In related compounds, triazole formation has been achieved by reacting hydrazides with acid chlorides in chloroform, followed by cyclization with triethylamine as a base . The trifluoromethylphenyl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substituent connectivity, particularly the benzodioxole protons (δ ~5.9 ppm for OCH2_2O) and triazole/oxadiazole carbons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is the gold standard for refining crystal structures. For example, SHELXL’s incorporation of new restraints and constraints aids in resolving disordered regions in heterocyclic systems .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns of the triazole-oxadiazole core .

Q. What preliminary biological screening strategies are recommended for this compound?

Begin with in vitro assays targeting receptors or enzymes structurally related to its substituents. For instance:

  • Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi, referencing protocols for triazole derivatives .
  • CNS activity : Screen for anticonvulsant effects via maximal electroshock (MES) or pentylenetetrazole (PTZ) tests, as seen in benzodioxole-containing analogs .
  • Cytotoxicity : Employ MTT assays on human cell lines to assess safety margins.

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-triazole core under varying conditions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for oxadiazoles, while chloroform or THF is preferable for triazole formation .
  • Catalysts : Cu(I) catalysts (e.g., CuBr) improve triazole regioselectivity. For oxadiazoles, use ZnCl2_2 or TBAF as catalysts .
  • Temperature : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 18 hours for conventional heating) .

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved?

  • Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. For low-resolution data (<1.0 Å), apply restraints to bond lengths/angles and utilize Hirshfeld atom refinement (HAR) .
  • Disorder : Implement PART and SIMU instructions in SHELXL to model disordered substituents like the trifluoromethyl group .

Q. What computational approaches validate the compound’s bioactivity and electronic properties?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., MurB enzyme for antimicrobial activity). Compare docking poses with known inhibitors .
  • DFT calculations : Gaussian 09 or ORCA can predict frontier molecular orbitals (FMOs) to explain charge transfer interactions in the benzodioxole-triazole system .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100+ ns trajectories .

Q. How should structure-activity relationship (SAR) studies be designed for substituent modification?

  • Triazole substituents : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate potency .
  • Oxadiazole substitutions : Introduce methyl or halogens at the 5-position to alter steric and electronic profiles .
  • Benzodioxole analogs : Test methylenedioxy bioisosteres (e.g., dihydrofurans) to evaluate metabolic stability .

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Orthogonal assays : Cross-validate antimicrobial results with agar diffusion (qualitative) and microdilution (quantitative) methods .
  • Dose-response curves : Calculate IC50_{50}/EC50_{50} values across multiple replicates to distinguish assay-specific artifacts.
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .

Q. Key Citations

  • Synthesis:
  • Crystallography:
  • Biological Screening:
  • Computational Methods:
  • SAR Strategies:

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